3,5-Difluorobenzaldehyde is a chemical compound with the molecular formula C7H4F2O. It can appear as a liquid or solid and is clear colorless to light yellow to light green in color.
Synthesis Analysis
The synthesis of 3,5-Difluorobenzaldehyde has been studied. One method involves the use of 3,4,5-trifluorobenzaldehyde. The reaction was carried out in dimethyl ether solution at low temperature.
Molecular Structure Analysis
The molecular structure of 3,5-Difluorobenzaldehyde has been analyzed. It has a molecular weight of 142.10 g/mol.
Chemical Reactions Analysis
The chemical reactions involving 3,5-Difluorobenzaldehyde have been studied. The 19 F {′H} spectra of 3,5-difluorobenzaldehyde at low temperature in dimethyl ether solution was studied.
Physical And Chemical Properties Analysis
3,5-Difluorobenzaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 166.5±20.0 °C at 760 mmHg, and a refractive index of 1.4920 to 1.4950 (20°C, 589 nm). It also has a flash point of 56.1±0.0 °C.
Synthesis Analysis
Metal-catalyzed cross-coupling reactions: Aryl halides or triflates bearing fluorine substituents can undergo palladium-catalyzed formylation reactions, such as the Stille reaction or the Suzuki-Miyaura reaction, to yield 3,5-difluorobenzaldehyde. []
Chemical Reactions Analysis
Knoevenagel Condensation: 3,5-Difluorobenzaldehyde participates in Knoevenagel condensations, reacting with active methylene compounds to form α,β-unsaturated carbonyl compounds. [] This reaction is valuable for creating extended conjugated systems with potential applications in materials science and medicinal chemistry.
Synthesis of Atropisomeric Korupensamines: A crucial step in synthesizing atropisomeric korupensamines A and B involves using a planar chiral arene chromium complex derived from 3,5-difluorobenzaldehyde. [] This approach highlights the utility of 3,5-difluorobenzaldehyde as a chiral building block for synthesizing complex natural products.
Formation of Diastereomeric Ethylenediamines: 3,5-Difluorobenzaldehyde is utilized in the synthesis of diastereomeric 1,2-bis(difluorophenyl)ethylenediamines through a diaza-Cope rearrangement. [] These compounds serve as precursors to platinum(II) complexes with potential antitumor activity.
Applications
Synthesis of Bioactive Compounds: 3,5-Difluorobenzaldehyde serves as a crucial precursor in synthesizing fluorescent and water-soluble curcumin analogs with potential applications in cancer chemoprevention and therapy. []
Development of Anticancer Agents: It is utilized in synthesizing platinum(II) complexes with potential antitumor activity. []
Material Science: The ability of 3,5-difluorobenzaldehyde to participate in Knoevenagel condensations allows for the creation of extended conjugated systems, potentially useful in materials science. []
Nuclear Magnetic Resonance (NMR) Spectroscopy: 3,5-Difluorobenzaldehyde plays a role in understanding long-range proton-proton coupling constants in substituted benzaldehydes using NMR spectroscopy. [, ]
Related Compounds
Benzaldehyde
Compound Description: Benzaldehyde is the simplest aromatic aldehyde and a widely used chemical building block. It is a colorless liquid with a characteristic almond-like odor. [, ]
Relevance: Benzaldehyde is the parent compound of 3,5-Difluorobenzaldehyde, sharing the same core benzaldehyde structure (a benzene ring with an aldehyde substituent). 3,5-Difluorobenzaldehyde is a derivative of benzaldehyde with two fluorine atoms substituted at the 3 and 5 positions of the benzene ring. [, ] One study examined the long-range coupling constant (6J(H,CHO)) between the aldehydic and para protons in benzaldehyde derivatives, including 3,5-Difluorobenzaldehyde. []
Compound Description: This compound is a fluorinated curcumin analog designed for improved bioavailability compared to natural curcumin. It is a Knoevenagel condensation product incorporating 3,4-Difluorobenzaldehyde. [] This compound shows potential as a chemopreventive or therapeutic agent against cancer, including drug-resistant cancers. []
Compound Description: This chiral organometallic complex served as a crucial starting material in the stereoselective synthesis of korupensamines A and B, naturally occurring atropisomeric naphthyl tetrahydroisoquinoline alkaloids. []
Relevance: This complex directly incorporates 3,5-Difluorobenzaldehyde as a ligand to the chromium metal center. The synthesis highlights the use of 3,5-Difluorobenzaldehyde in constructing complex molecules with specific stereochemistry, important in drug discovery and development. The study also involved converting this complex to its o-formyl derivative, showcasing the reactivity of the aldehyde group in 3,5-Difluorobenzaldehyde for further functionalization. []
3,4-Difluorobenzaldehyde
Compound Description: 3,4-Difluorobenzaldehyde is a positional isomer of 3,5-Difluorobenzaldehyde, differing only in the fluorine atoms' positions on the benzene ring. It is a volatile organic compound studied for its conformational properties and photochemical behavior. []
Relevance: The study of 3,4-Difluorobenzaldehyde in the context of emission spectra and conformer-specific phosphorescence provides insights into the potential photophysical properties of its isomer, 3,5-Difluorobenzaldehyde. [] Both compounds belong to the same class of difluorobenzaldehydes, suggesting similarities in their chemical reactivity and potential applications.
Properties
CAS Number
32085-88-4
Product Name
3,5-Difluorobenzaldehyde
IUPAC Name
3,5-difluorobenzaldehyde
Molecular Formula
C7H4F2O
Molecular Weight
142.1 g/mol
InChI
InChI=1S/C7H4F2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H
InChI Key
ASOFZHSTJHGQDT-UHFFFAOYSA-N
SMILES
C1=C(C=C(C=C1F)F)C=O
Canonical SMILES
C1=C(C=C(C=C1F)F)C=O
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bevirimat is a pentacyclic triterpenoid obtained by the formal condensation of 2,2-dimethylsuccinic acid with the 3-hydroxy group of betulinic acid. It is isolated from the Chinese herb Syzygium claviflorum. The first in the class of HIV-1 maturation inhibitors to be studied in humans, bevirimat was identified as a potent HIV drug candidate and several clinical trials were conducted, but development into a new drug was plagued by numerous resistance-related problems. It has a role as a metabolite and a HIV-1 maturation inhibitor. It is a pentacyclic triterpenoid, a dicarboxylic acid monoester and a monocarboxylic acid. It is functionally related to a betulinic acid. Bevirimat, also known as PA-457 or YK-FH312, is investigated in clinical trials for treating HIV infection. Bevirimat is a solid. This compound belongs to the androgens and derivatives, which are hydroxylated C19 steroid hormones. They are known to favour the development of masculine characteristics. They also show profound effects on scalp and body hair in humans. Bevirimat targets the protein gag-pol polyprotein. Bevirimat is derived from a betulinic acid-like compound, first isolated from Syzygium claviflorum, a Chinese herb. It is not currently FDA-approved, but is undergoing clinical trials conducted by the pharmaceutical company Panacos. Bevirimat is a drug derived from a betulinic acid-like compound, first isolated from the Chinese herb Syzygium claviflorum, with activity against human immunodeficiency virus (HIV). Bevirimat acts by binding to the Gag capsid precursor protein and blocking its conversion to mature capsid protein by protease cleavage. It potently inhibits replication in both wild-type and drug-resistant (reverse transciptase or protease) HIV-1 isolates.
Bromodomains play a key role in many cellular processes, including inflammatory gene expression, mitosis, and viral/host interaction, by controlling the assembly of histone acetylation-dependent chromatin complexes. They serve as “readers” of histone acetylation marks, regulating the transcription of target promoters. For example, the cAMP response element-binding protein binding protein (CREBBP) bromodomain has been shown to modulate the stability and function of the tumor suppressor protein p53. Bromosporine is a non-selective bromodomain inhibitor. At 1 µM, it has been shown to accelerate fluorescence recovery after photobleaching (FRAP) recovery of BRD4 and CREBBP bromodomains in HeLa cells. This compound may be used in determining the biological roles of reader domains as well as a tool for the validation of functional assays. See the Structural Genomics Consortium (SGC) website for more information. Bromosporine is a broad spectrum inhibitor for bromodomains and as such will be very useful in elucidating further biological roles of reader domains as well as a tool for the validation of functional assays. Proteins that contain BRDs have been implicated in the development of a large variety of diseases, including various cancers, inflammatory diseases and neurological diseases and the therapeutic potential of bromodomain inhibition has been shown in several of these diseases, such as HIV, cancer and inflammation.
Dolutegravir is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of (4R,12aS)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxylic acid with the amino group of 2,4-difluorobenzylamine. Used (as its sodium salt) for treatment of HIV-1. It has a role as a HIV-1 integrase inhibitor. It is a monocarboxylic acid amide, an organic heterotricyclic compound, a secondary carboxamide and a difluorobenzene. It is a conjugate acid of a dolutegravir(1-). Dolutegravir (brand names: Tivicay and Tivicay PD) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in combination with: Other HIV medicines in adults; Other HIV medicines in children at least 4 weeks of age and older who weigh at least 6.6 lb (3 kg) and who meet specific requirements, as determined by a health care provider; or Rilpivirine (brand name: Edurant) in adults to replace their current HIV medicines when their health care provider determines that they meet certain requirements. Dolutegravir is always used in combination with other HIV medicines.
Dolutegravir is an HIV-1 integrase inhibitor that blocks the strand transfer step of the integration of the viral genome into the host cell (INSTI). The effect of this drug has no homology in human host cells, which gives it excellent tolerability and minimal toxicity. Dolutegravir was developed by ViiV Healthcare and FDA-approved on August 12, 2013. On November 21, 2017, dolutegravir, in combination with rilpivirine, was approved as part of the first complete treatment regimen with only two drugs for the treatment of adults with HIV-1 named Juluca. Dolutegravir is a Human Immunodeficiency Virus Integrase Strand Transfer Inhibitor. The mechanism of action of dolutegravir is as a HIV Integrase Inhibitor, and Multidrug and Toxin Extrusion Transporter 1 Inhibitor, and Organic Cation Transporter 2 Inhibitor. Dolutegravir is a human immunodeficiency virus (HIV) integrase inhibitor, the third in this class of agents that target the viral integrase. Dolutegravir is used only in combination with other antiretroviral agents in the treatment of HIV infection, and it has had limited use. Dolutegravir is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of acute, clinically apparent liver injury. Dolutegravir is an orally bioavailable integrase strand-transfer inhibitor (INSTI), with activity against human immunodeficiency virus type 1 (HIV-1) infection. Upon oral administration, dolutegravir binds to the active site of integrase, an HIV enzyme that catalyzes the transfer of viral genetic material into human chromosomes. This prevents integrase from binding to retroviral deoxyribonucleic acid (DNA), and blocks the strand transfer step, which is essential for the HIV replication cycle. This prevents HIV-1 replication. See also: Dolutegravir Sodium (has salt form); Dolutegravir; rilpivirine (component of); Abacavir; dolutegravir; lamivudine (component of) ... View More ...
Cobicistat is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of (2S)-2-({[(2-isopropyl-1,3-thiazol-4-yl)methyl](methyl)carbamoyl}amino)-4-(morpholin-4-yl)butanoic acid with the amino group of 1,3-thiazol-5-ylmethyl [(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate. Acts as a pharmacoenhancer in treatment of HIV-1 by inhibiting P450 enzymes that metabolise other medications.. It has a role as a P450 inhibitor. It is a member of 1,3-thiazoles, a member of morpholines, a member of ureas, a carbamate ester and a monocarboxylic acid amide. Cobicistat (brand name: Tybost) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for use in adults and children along with the HIV medicines atazanavir (brand name Reyataz) or darunavir (brand name Prezista). Cobicistat is not active against HIV and is only used as a pharmacokinetic enhancer to boost the activity of other HIV medicines. When taken with atazanavir, cobicistat is approved for use in adults and children who weigh at least 77 lb (35 kg). (A fixed-dose combination tablet containing atazanavir and cobicistat [brand name: Evotaz] is also available.) When taken with darunavir, cobicistat is approved for use in adults and children who weigh at least 88 lb (40 kg). (A fixed-dose combination tablet containing darunavir and cobicistat [brand name: Prezcobix] is also available.)
Cobicistat, marketed under the name Tybost (formerly GS-9350), indicated for treating infection with human immunodeficiency virus (HIV). Although it does not have any anti-HIV activity, cobicistat acts as a pharmacokinetic enhancer by inhibiting cytochrome P450 3A isoforms (CYP3A) and therefore increases the systemic exposure of coadministered agents that are metabolized by CYP3A enzymes. More specifically, cobicistat is indicated to increase systemic exposure of atazanavir or darunavir (once daily dosing regimen) in combination with other antiretroviral agents in the treatment of HIV-1 infection. Increasing systemic exposure of anti-retrovirals (ARVs) without increasing dosage allows for better treatment outcomes and a decreased side effect profile. Cobicistat is a Cytochrome P450 3A Inhibitor. The mechanism of action of cobicistat is as a Cytochrome P450 3A Inhibitor, and P-Glycoprotein Inhibitor, and Cytochrome P450 2D6 Inhibitor, and Organic Anion Transporting Polypeptide 1B1 Inhibitor, and Organic Anion Transporting Polypeptide 1B3 Inhibitor, and Breast Cancer Resistance Protein Inhibitor, and Multidrug and Toxin Extrusion Transporter 1 Inhibitor. Cobicistat is a cytochrome P450 3A (CYP3A) inhibitor that can be used to enhance the pharmacokinetic profile of certain anti-HIV-1 agents. Upon administration, cobicistat inhibits the liver enzyme CYP3A4 and limits the breakdown of co-administered agents that are metabolized by CYP3A4, and increases the concentration, systemic exposure and efficacy of the co-administered agent. A carbamate and thiazole derivative that functions as a CYTOCHROME P450 CYP3A INHIBITOR to enhance the concentration of ANTI-HIV AGENTS, with which it is used in combination, for the treatment of HIV INFECTIONS. See also: Cobicistat; darunavir (component of); Cobicistat; darunavir ethanolate (component of); Atazanavir sulfate; cobicistat (component of) ... View More ...
GSK2838232 is a novel human immune virus (HIV) maturation inhibitor being developed for the treatment of chronic HIV infection. GSK2838232 is a betulin derivative.
MSX-122 has been used in trials studying the treatment of Solid Tumors. CXCR4 Inhibitor Q-122 is an orally bioavailable inhibitor of CXCR4 with potential antineoplastic and antiviral activities. CXCR4 inhibitor MSX-122 binds to the chemokine receptor CXCR4, preventing the binding of stromal derived factor-1 (SDF-1) to the CXCR4 receptor and receptor activation, which may result in decreased tumor cell proliferation and migration. CXCR4, a chemokine receptor belonging to the GPCR (G protein-coupled receptor) gene family, plays an important role in chemotaxis and angiogenesis and is upregulated in several tumor cell types; it is also a co-receptor for HIV entry into T cells.
Elvitegravir is a quinolinemonocarboxylic acid that is 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid substited at position 1 by a 1-hydroxy-3-methylbutan-2-yl group and at position 6 by a 3-chloro-2-fluorobenzyl group (the S-enantiomer). It is used in combination therapy for the treatment of HIV-1 infection. It has a role as a HIV-1 integrase inhibitor. It is a quinolinemonocarboxylic acid, an organofluorine compound, an aromatic ether, a quinolone and a member of monochlorobenzenes. Elvitegravir is a human immunodeficiency virus type 1 (HIV-1) integrase strand transfer inhibitor (INSTI) used for the treatment of HIV-1 infection in antiretroviral treatment-experienced adults. Because integrase is necessary for viral replication, inhibition prevents the integration of HIV-1 DNA into the host genome and thereby blocks the formation of the HIV-1 provirus and resulting propagation of the viral infection. Although available as a single dose tablet, elvitegravir must be used in combination with an HIV protease inhibitor coadministered with ritonavir and another antiretroviral drug. Elvitegravir was first licensed from Japan Tobacco in 2008 and developed by Gilead Sciences. It was FDA approved on August 27, 2012. On September 24, 2014, the FDA approved the single pill form of elvitegravir. Elvitegravir is a Human Immunodeficiency Virus Integrase Strand Transfer Inhibitor. The mechanism of action of elvitegravir is as a HIV Integrase Inhibitor, and Cytochrome P450 2C9 Inducer. Elvitegravir is a modified quinolone antibiotic with activity against human immunodeficiency virus 1. Elvitegravir is an inhibitor of viral integrase and retains activity against integrase mutants that are resistant to Raltegravir. See also: ... View More ...
Nigericin is a polyether antibiotic which affects ion transport and ATPase activity in mitochondria. It is produced by Streptomyces hygroscopicus. It has a role as an antimicrobial agent, an antibacterial agent, a potassium ionophore and a bacterial metabolite. A polyether antibiotic which affects ion transport and ATPase activity in mitochondria. It is produced by Streptomyces hygroscopicus. (From Merck Index, 11th ed) Nigericin is a natural product found in Streptomyces, Streptomyces violaceusniger, and Streptomyces hygroscopicus with data available.